6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Description
“6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile” is a chemical compound that is part of a series of substituted tetrahydrothieno pyridin-2-yl (THTP) derivatives . It has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of this compound involves the use of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno pyridine-3-carbonitrile with two different adjacent chloro- and nitro-substituted groups . Other related compounds such as ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride have also been synthesized.Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydrothieno[2,3-c]pyridine nucleus . The InChI code for the compound is1S/C10H14N3O2S/c1-5(14)13-3-2-6-7(4-13)16-10(12)8(6)9(11)15/h16H,2-4,12H2,1H3,(H2,11,15)
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 240.31 . Its IUPAC name is 6-acetyl-2-amino-4,5,6,7-tetrahydro-1H-1lambda3-thieno[2,3-c]pyridine-3-carboxamide . The compound should be stored at a temperature of 28 C .Scientific Research Applications
Synthesis of Derivatives
Reactions of similar compounds have been studied for the synthesis of various derivatives. For example, 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile reacted with substituted benzylidenemalononitriles to form 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine derivatives (Youssef, 2009).
Antimicrobial Activity
Some derivatives of similar compounds have been synthesized and tested for antimicrobial activities. For instance, 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides were reacted with various reagents, resulting in compounds that were screened for their antimicrobial properties (Abdel-rahman, Bakhite, Al-Taifi, 2002).
Synthesis of Heterocyclic Compounds
There has been research into the synthesis of fused heterocyclic compounds starting from similar structures. For example, 1-Amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile was used to synthesize a variety of such compounds (El-Dean, Radwan, Zaki, 2010).
Modulators and Antagonists
Some 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines have been evaluated as potential allosteric modulators and antagonists at the A1 adenosine receptor, indicating potential pharmaceutical applications (Aurelio, Valant, Figler, Flynn, Linden, Sexton, Christopoulos, Scammells, 2009).
Molecular Docking and In Vitro Screening
Novel pyridine derivatives have been prepared and subjected to in silico molecular docking screenings towards specific target proteins. These compounds have also exhibited antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, Assirey, 2018).
Stereoselective Synthesis
Microwave-induced stereoselective synthesis of similar compounds has been developed, demonstrating the utility of microwave irradiation in the synthesis of specific isomers of chemical compounds (Rahmati, Alizadeh Kouzehrash, 2011).
Properties
IUPAC Name |
6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-6(14)13-3-2-7-8(4-11)10(12)15-9(7)5-13/h2-3,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWFDBVICXATKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152837 | |
Record name | 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150986-84-8 | |
Record name | 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150986-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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